4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole
Overview
Description
4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole is a heterocyclic compound that contains both a thiazole ring and a pyrrolidine ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes at the molecular level .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, suggesting that this compound may also affect multiple pathways .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that this compound may have a significant impact at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives are known to undergo various reactions such as donor–acceptor, intramolecular nucleophilic substitution, photochemical reaction, arylation, cycloaddition, oxidation, transformation, dimerization, etc . These reactions could potentially influence the interactions of 4-Methyl-2-(pyrrolidin-3-yl)thiazole with enzymes, proteins, and other biomolecules.
Cellular Effects
The cellular effects of 4-Methyl-2-(pyrrolidin-3-yl)thiazole are currently unknown. Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylthiazole with 3-pyrrolidinylamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the compound, potentially altering the thiazole ring.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-(pyrrolidin-3-yl)pyridine
- 4-methyl-2-(pyrrolidin-3-yl)oxazole
Uniqueness
4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole is unique due to the presence of both a thiazole and a pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to its analogs, the thiazole ring offers different electronic characteristics and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-methyl-2-pyrrolidin-3-yl-1,3-thiazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c1-6-5-11-8(10-6)7-2-3-9-4-7/h5,7,9H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPQVAZLVXNZMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2CCNC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257521-56-4 | |
Record name | 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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